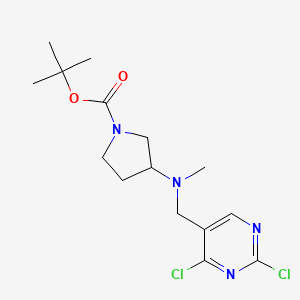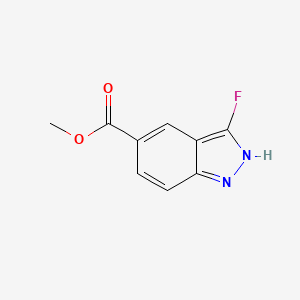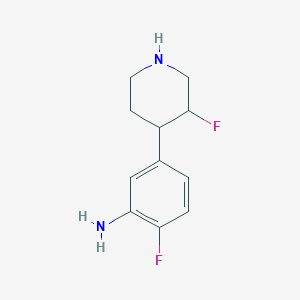
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline is a fluorinated aromatic amine compound It consists of a benzene ring substituted with a fluorine atom at the 2-position and an aniline group at the 5-position, which is further substituted with a 3-fluoropiperidin-4-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline typically involves multi-step organic reactions. One common method includes the fluorination of aniline derivatives followed by the introduction of the piperidine ring. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and solvents to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards specific targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoroaniline: A simpler analog with only one fluorine atom on the benzene ring.
3-Fluoropiperidine: A related compound with a fluorine atom on the piperidine ring.
5-Fluoro-2-nitroaniline: Another fluorinated aromatic amine with different substitution patterns.
Uniqueness
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline is unique due to the presence of both fluorine atoms and the piperidine ring, which confer distinct chemical and biological properties. Its dual fluorination can enhance its stability, lipophilicity, and binding interactions, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H14F2N2 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
2-fluoro-5-(3-fluoropiperidin-4-yl)aniline |
InChI |
InChI=1S/C11H14F2N2/c12-9-2-1-7(5-11(9)14)8-3-4-15-6-10(8)13/h1-2,5,8,10,15H,3-4,6,14H2 |
Clave InChI |
QAJVRPRKECHJLL-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC(C1C2=CC(=C(C=C2)F)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


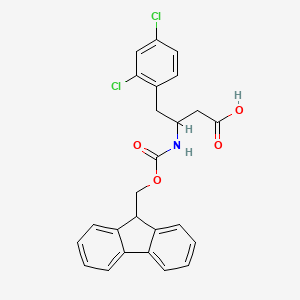

![3-(Chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B12839967.png)

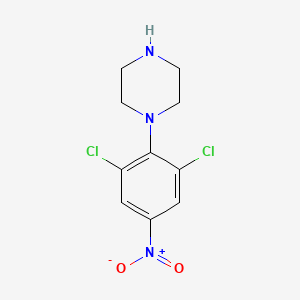
![(6R,7AR)-3-amino-8,8-dimethyltetrahydro-4h-3a,6-methanobenzo[d]oxazol-2(3h)-one hydrochloride](/img/structure/B12839977.png)
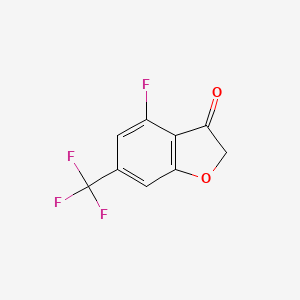
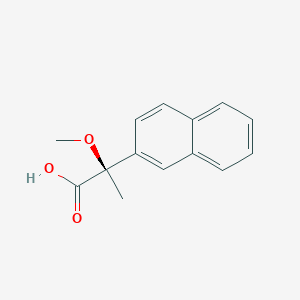

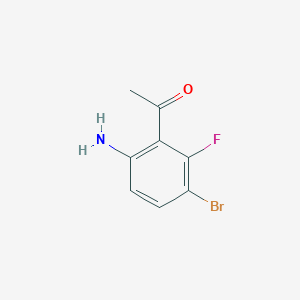

![16-azaheptacyclo[15.12.0.02,15.03,12.05,10.020,29.022,27]nonacosa-1(17),2(15),3,5,7,9,11,13,18,20,22,24,26,28-tetradecaene](/img/structure/B12840011.png)
